molecular formula C9H14O2 B13184039 Methyl 6-methylhept-2-ynoate

Methyl 6-methylhept-2-ynoate

Cat. No.: B13184039
M. Wt: 154.21 g/mol
InChI Key: BQQKLHJKJQHKHT-UHFFFAOYSA-N
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Description

Methyl 6-methylhept-2-ynoate is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is a methyl ester derivative of 6-methylhept-2-ynoic acid and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-methylhept-2-ynoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 6-methylhept-2-ynoic acid or 6-methylhept-2-ynone.

    Reduction: 6-methylhept-2-ynol or 6-methylheptane.

    Substitution: Various substituted esters or acids depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methylhept-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methylhept-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes.

Comparison with Similar Compounds

Comparison: Methyl 6-methylhept-2-ynoate is unique due to its specific ester functional group and alkyne moiety. Compared to similar compounds, it offers distinct reactivity and potential applications. For instance, methyl 6-hydroxy-6-methylhept-2-ynoate has an additional hydroxyl group, which can alter its chemical behavior and biological activity. Methyl 4-amino-6-methylhept-2-ynoate contains an amino group, making it more reactive in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 6-methylhept-2-ynoate

InChI

InChI=1S/C9H14O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4,6H2,1-3H3

InChI Key

BQQKLHJKJQHKHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC#CC(=O)OC

Origin of Product

United States

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